2,3,5-triiodo-1H-pyrrole
Description
Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research
Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic molecules. atamanchemicals.commdpi.com Its presence is critical in essential biological molecules like heme and chlorophyll, which are vital for oxygen transport and photosynthesis, respectively. atamanchemicals.combiosynce.com In the realm of medicinal chemistry, the pyrrole nucleus is a privileged scaffold, forming the core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and cardiovascular agents. atamanchemicals.commdpi.combiosynce.comscitechnol.com
The versatility of the pyrrole ring also extends to materials science, where it serves as a monomer for the creation of conducting polymers like polypyrrole. atamanchemicals.combiosynce.com These materials possess unique electrical and optical properties, leading to their use in sensors, batteries, and antistatic coatings. atamanchemicals.combiosynce.com The rich and varied reactivity of the pyrrole heterocycle, including its susceptibility to electrophilic substitution, makes it a valuable building block for the synthesis of complex molecules. mdpi.com
Overview of Halogenated Pyrroles and Their Distinct Electronic and Structural Features
The introduction of halogen atoms onto the pyrrole ring dramatically alters its electronic and structural characteristics, leading to a class of compounds with unique properties. Halogenation, particularly with heavier halogens like bromine and iodine, significantly impacts the electron density of the pyrrole ring. ontosight.ainih.gov This modification can influence the reactivity of the molecule, its potential for intermolecular interactions, and its biological activity. ontosight.ainih.gov
Structurally, the presence of bulky halogen substituents can induce steric effects that influence the conformation of the molecule and its packing in the solid state. A key feature of halogenated compounds, especially those containing iodine, is their ability to participate in halogen bonding. acs.orgacs.org This is a noncovalent interaction where the halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). acs.org The strength of this interaction increases down the halogen group, making iodine-containing compounds particularly effective halogen bond donors. researchgate.net This directional interaction plays a crucial role in crystal engineering and the design of supramolecular assemblies. acs.org
Specific Context of 2,3,5-Triiodo-1H-Pyrrole within the Landscape of Polyiodinated Azole Chemistry
Within the broad class of halogenated heterocycles, polyiodinated azoles, which include pyrroles, imidazoles, and pyrazoles, represent a fascinating area of study. The high degree of iodination in these molecules leads to pronounced electronic and steric effects. This compound is a key example within this subclass.
The chemistry of polyiodinated azoles is often characterized by the formation of intricate intermolecular networks through halogen bonding. researchgate.net For instance, the crystal structure of 1-methyl-2,4,5-triiodoimidazole reveals the formation of a triangular trimer through strong intermolecular I···N halogen bonds. researchgate.net This demonstrates the powerful structure-directing influence of multiple iodine substituents on a small heterocyclic core.
The synthesis of such heavily substituted pyrroles can be challenging, often requiring specific multi-step procedures. For example, methods have been developed for the synthesis of 2,3,5-trisubstituted pyrroles from dihydro-2H-pyrrole-2-carbonitriles. clockss.org The study of compounds like this compound provides valuable insights into the fundamental principles of halogen bonding, supramolecular chemistry, and the design of novel functional materials based on highly halogenated heterocyclic scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5-triiodo-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I3N/c5-2-1-3(6)8-4(2)7/h1,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZABEZDJKVCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1I)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,5 Triiodo 1h Pyrrole
Vibrational Spectroscopy for Functional Group Analysis
Raman Spectroscopy Applications:Raman spectroscopy would complement the FTIR data, providing information on the symmetric vibrations and the overall molecular structure.
In the absence of the foundational data for 2,3,5-triiodo-1H-pyrrole, the generation of the requested detailed scientific article with interactive data tables is not feasible. Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to produce the necessary information.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Elucidation of Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structural features through the analysis of its fragmentation patterns.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be the primary technique to confirm the molecular formula of this compound, which is C₄H₂I₃N. The expected monoisotopic mass would be calculated with high precision, and the observation of the molecular ion peak (M⁺) at this specific m/z value would provide strong evidence for the compound's identity. The isotopic pattern of the molecular ion peak would be particularly informative due to the presence of three iodine atoms, which would result in a characteristic cluster of peaks.
Elucidation of Fragmentation Pathways: The fragmentation of this compound in the mass spectrometer, typically induced by electron ionization (EI), is expected to be influenced by the presence of the three iodine substituents. The C-I bonds are relatively weak and prone to cleavage. Deiodination, the loss of iodine atoms, is a common fragmentation pathway observed for iodinated aromatic compounds. nih.gov The fragmentation cascade could proceed through sequential loss of iodine atoms or iodine-containing fragments.
A plausible fragmentation pathway would involve the initial loss of an iodine radical (I•) to form a diiodo-pyrrolyl cation. This could be followed by the loss of a second and third iodine radical. Another potential fragmentation route could involve the cleavage of the pyrrole (B145914) ring itself, although the loss of iodine is generally more favorable. The presence of formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase during electrospray ionization (ESI) has been shown to induce deiodination in iodinated aromatic compounds, a factor to consider during analysis. nih.gov
A hypothetical fragmentation pattern is presented in the table below:
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Plausible Origin |
| [C₄H₂I₃N]⁺ | Intact Molecular Ion | 444.7315 | Ionization of the parent molecule |
| [C₄H₂I₂N]⁺ | Diiodo-pyrrolyl cation | 317.8277 | Loss of an iodine radical from M⁺ |
| [C₄H₂IN]⁺ | Iodo-pyrrolyl cation | 190.9239 | Loss of a second iodine radical |
| [C₄H₂N]⁺ | Pyrrolyl cation | 64.0182 | Loss of the third iodine radical |
| [I]⁺ | Iodine cation | 126.9045 | Cleavage of a C-I bond |
It is important to note that the relative abundances of these fragment ions would provide valuable information about the stability of the different cationic species.
X-ray Crystallography for Definitive Solid-State Structure Determination
The pyrrole ring itself is planar, and the iodine and hydrogen atoms would lie in or very close to this plane. The C-I bond lengths are expected to be in the typical range for iodinated aromatic compounds. The table below presents predicted crystallographic parameters based on analogous structures.
| Parameter | Predicted Value/Range | Basis of Prediction |
| Crystal System | Orthorhombic or Monoclinic | Common for substituted aromatic compounds |
| Space Group | Centrosymmetric or non-centrosymmetric | Dependent on molecular packing |
| C-I Bond Length | ~2.10 Å | Typical for aryl iodides |
| C-N Bond Length | ~1.37 Å | Typical for pyrrole ring |
| C-C Bond Length | ~1.38 - 1.43 Å | Typical for pyrrole ring |
| Halogen Bonding | Likely present (I···I, I···N) | Common feature in iodinated compounds acs.org |
A definitive crystal structure determination would require the growth of single crystals of sufficient quality for X-ray diffraction analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. wikipedia.org The spectrum of this compound is expected to be influenced by the electronic structure of the pyrrole ring and the presence of the iodine substituents.
The parent pyrrole molecule exhibits strong absorption in the UV region due to π → π* transitions. The introduction of three heavy iodine atoms is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating and polarizability effects of the iodine atoms, which can raise the energy of the highest occupied molecular orbital (HOMO) and lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap.
The electronic transitions in this compound would likely involve the π-system of the pyrrole ring. The lone pair of electrons on the nitrogen atom also participates in the aromatic system. The primary electronic transitions expected are π → π* transitions. libretexts.org It is also possible that n → σ* or n → π* transitions could be observed, although these are typically weaker.
The table below summarizes the expected electronic transitions and their approximate absorption maxima.
| Electronic Transition | Expected λmax (nm) | Description |
| π → π | 220 - 280 | Excitation of an electron from a bonding π orbital to an antibonding π orbital of the pyrrole ring. |
| n → σ | < 220 | Excitation of a non-bonding electron from the nitrogen to an antibonding σ orbital. |
The solvent used for the UV-Vis analysis can also influence the position of the absorption maxima. Polar solvents may cause shifts in the absorption bands compared to nonpolar solvents due to differential stabilization of the ground and excited states.
Chemical Reactivity and Derivatization of 2,3,5 Triiodo 1h Pyrrole
Electrophilic Aromatic Substitution (EAS) Patterns in Highly Iodinated Pyrroles
Pyrrole (B145914) is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with a strong preference for substitution at the C2 and C5 positions due to the superior resonance stabilization of the corresponding cationic intermediate (the σ-complex) compared to attack at C3 or C4. pearson.comonlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring, increasing its nucleophilicity and rendering it significantly more reactive than benzene (B151609) towards electrophiles. pearson.com
In the case of 2,3,5-triiodo-1H-pyrrole, the pyrrole ring is already heavily substituted, which has a profound impact on its reactivity towards further electrophilic attack. The three bulky iodine atoms exert a significant steric hindrance, potentially impeding the approach of an electrophile. Furthermore, iodine, being an electronegative halogen, exhibits an electron-withdrawing inductive effect (-I effect), which deactivates the pyrrole ring towards electrophilic substitution. While halogens also possess an electron-donating mesomeric effect (+M effect) through their lone pairs, the deactivating inductive effect is generally more pronounced for halogens in electrophilic aromatic substitution.
Consequently, this compound is expected to be considerably less reactive towards EAS than the parent pyrrole. Any potential electrophilic substitution would likely occur at the only available position, C4. However, the combined steric and electronic deactivation makes such reactions challenging, often requiring harsh conditions and potentially leading to low yields. The table below summarizes the expected reactivity of this compound in common EAS reactions based on the general principles of pyrrole chemistry.
| EAS Reaction | Typical Reagent | Expected Reactivity of this compound | Potential Product |
| Nitration | HNO₃/H₂SO₄ | Very low to no reactivity | 2,3,5-Triiodo-4-nitro-1H-pyrrole |
| Halogenation | Br₂/FeBr₃ | Very low to no reactivity | 2,3,4,5-Tetraiodo-1H-pyrrole or 4-bromo-2,3,5-triiodo-1H-pyrrole |
| Sulfonation | SO₃/H₂SO₄ | Very low to no reactivity | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Very low to no reactivity | 4-Acyl-2,3,5-triiodo-1H-pyrrole |
Nucleophilic Substitution Reactions and Their Synthetic Utility
While the electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing substituents can activate the ring towards such reactions. wikipedia.org In this compound, the three iodine atoms, with their inductive electron-withdrawing effect, can facilitate nucleophilic attack, particularly at the positions ortho and para to the activating groups.
The synthetic utility of nucleophilic substitution on this compound lies in the potential to replace one or more iodine atoms with a variety of nucleophiles, leading to the formation of highly functionalized pyrroles that may be difficult to access through other synthetic routes. The relative reactivity of the iodine atoms towards nucleophilic displacement would likely be influenced by their position on the pyrrole ring. Typically, the C2 and C5 positions are more susceptible to nucleophilic attack in activated pyrrole systems.
Potential nucleophilic substitution reactions on this compound could involve a range of nucleophiles, as outlined in the table below. The reaction conditions would likely require elevated temperatures and a suitable solvent to facilitate the substitution.
| Nucleophile | Reagent Example | Potential Product(s) |
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 2,3-Diiodo-5-methoxy-1H-pyrrole and/or 2,5-diiodo-3-methoxy-1H-pyrrole |
| Amines | Piperidine | 2,3-Diiodo-5-(piperidin-1-yl)-1H-pyrrole and/or 2,5-diiodo-3-(piperidin-1-yl)-1H-pyrrole |
| Thiolates | Sodium thiophenoxide (NaSPh) | 2,3-Diiodo-5-(phenylthio)-1H-pyrrole and/or 2,5-diiodo-3-(phenylthio)-1H-pyrrole |
| Cyanide | Sodium cyanide (NaCN) | 2,3-Diiodo-1H-pyrrole-5-carbonitrile and/or 2,5-diiodo-1H-pyrrole-3-carbonitrile |
Cross-Coupling Reactions of Iodinated Pyrroles
The carbon-iodine bonds in this compound are excellent handles for palladium-catalyzed cross-coupling reactions, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are of immense importance in modern organic synthesis for the creation of complex molecular architectures.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a highly versatile method for the formation of C-C bonds. youtube.com For this compound, this reaction can be employed to introduce aryl, heteroaryl, or vinyl substituents at the 2, 3, and/or 5 positions.
A key challenge in the cross-coupling of polyhalogenated substrates like this compound is controlling the regioselectivity of the reaction. The relative reactivity of the C-I bonds is a crucial factor. In general, for halogenated pyrroles, the reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl. Within the pyrrole ring, the C2 and C5 positions are typically more reactive than the C3 and C4 positions in these coupling reactions. This inherent difference in reactivity can often be exploited to achieve selective mono-, di-, or tri-substitution by carefully controlling the reaction conditions, such as the stoichiometry of the reagents, the nature of the catalyst and ligands, and the reaction temperature and time. For instance, a selective mono-coupling at the more reactive C2 or C5 position might be achievable using a limited amount of the boronic acid.
The efficiency and outcome of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and the supporting ligands. mdpi.com A wide array of palladium sources, such as Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf), can be used. The ligands play a critical role in stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the regioselectivity of the reaction. Electron-rich and bulky phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be particularly effective in promoting the coupling of challenging substrates. nih.gov The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., DME, toluene, dioxane/water) are also crucial parameters that need to be optimized for a given substrate combination to achieve high yields and selectivity.
The table below provides a hypothetical overview of Suzuki-Miyaura coupling reactions with this compound, illustrating the potential for selective functionalization.
| Boronic Acid | Catalyst System | Expected Major Product(s) |
| Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-3,5-diiodo-1H-pyrrole and/or 5-phenyl-2,3-diiodo-1H-pyrrole |
| Phenylboronic acid (2 equiv.) | Pd(dppf)Cl₂, Cs₂CO₃ | 2,5-Diphenyl-3-iodo-1H-pyrrole |
| Phenylboronic acid (>3 equiv.) | Pd(OAc)₂, SPhos, K₃PO₄ | 2,3,5-Triphenyl-1H-pyrrole |
In addition to the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be effectively applied to this compound to introduce a variety of functional groups.
Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide. wikipedia.orgyoutube.com The Stille reaction is known for its tolerance to a wide range of functional groups. For this compound, Stille coupling with various organostannanes can be used to introduce alkyl, vinyl, aryl, and alkynyl groups. Similar to the Suzuki coupling, regioselective reactions can be achieved by controlling the reaction conditions.
Sonogashira Coupling: This reaction provides a powerful method for the synthesis of alkynyl-substituted pyrroles by coupling a terminal alkyne with an organic halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with various alkynes can lead to the formation of mono-, di-, or tri-alkynylated pyrroles, which are valuable building blocks in materials science and medicinal chemistry. The regioselectivity is again a key consideration, with the C2 and C5 positions expected to be more reactive. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an alkene with an organic halide to form a substituted alkene. libretexts.org While less commonly employed for the direct functionalization of the pyrrole ring itself, the Heck reaction can be used to introduce vinyl substituents onto the pyrrole core of this compound. The reaction typically proceeds with regioselectivity, favoring the formation of the more substituted alkene.
The following table summarizes these additional cross-coupling reactions and their potential applications for this compound.
| Reaction | Coupling Partner | Catalyst System | Potential Product Type |
| Stille | Aryl-, vinyl-, or alkynylstannane | Pd(PPh₃)₄ | Aryl-, vinyl-, or alkynyl-substituted pyrrole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyrrole |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Vinyl-substituted pyrrole |
Development of Metal-Free Cross-Coupling Alternatives
While traditional metal-catalyzed cross-coupling reactions are prevalent in organic synthesis, there is a growing interest in developing metal-free alternatives to avoid metal contamination in products and reduce costs. In the context of this compound, the high degree of iodination presents both challenges and opportunities for such transformations. The electron-deficient nature of the pyrrole ring can influence its participation in these reactions.
Research in the broader field of pyrrole chemistry has demonstrated the feasibility of metal-free cross-coupling reactions. For instance, the reaction of pyrroles with haloacetylenes can proceed in solid media without a metal catalyst nih.gov. While not specific to this compound, these findings suggest potential avenues for exploring its reactivity under similar conditions. The development of metal-free cross-coupling reactions involving arylboronic acids has also been a significant area of research, offering a greener alternative to traditional methods researchgate.netnih.gov. The application of these methods to polyiodinated pyrroles remains an area for further investigation.
Table 1: Examples of Metal-Free Cross-Coupling Reactions of Pyrrole Derivatives (General)
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| Pyrrole | Haloacetylene | Solid media, room temp. | 2-Ethynylpyrrole | nih.gov |
| Pyrrole | Azole | Hypervalent iodine reagent | N-Pyrrolyl azole | nih.gov |
| Diol | Boronic acid | Stereocomplementary conditions | C(sp²)–C(sp³) coupled product | nih.gov |
| Alkyl halide | Alkenylboronic acid | SN2-type conditions | C(sp²)–C(sp³) coupled product | nih.gov |
Transformations Involving the Pyrrole Nitrogen (N-Substitution and Derivatization)
The nitrogen atom of the pyrrole ring in this compound retains its nucleophilic character, allowing for a variety of N-substitution and derivatization reactions. These transformations are crucial for modifying the compound's physical and chemical properties and for introducing diverse functional groups.
N-Alkylation: The alkylation of the pyrrole nitrogen can be achieved using various alkylating agents. General methods for the N-alkylation of N-heterocycles often utilize alkyl halides in the presence of a base organic-chemistry.org. More environmentally friendly approaches are also being explored, such as the use of propylene (B89431) carbonate as both a reagent and a solvent, which avoids the need for genotoxic alkyl halides mdpi.comnih.gov. While these methods have been applied to a range of heterocycles, their specific application to this compound would require empirical investigation to optimize reaction conditions.
N-Acylation: The introduction of an acyl group onto the pyrrole nitrogen, or N-acylation, is another important derivatization. This is typically accomplished using acylating agents like acyl chlorides or anhydrides semanticscholar.orgderpharmachemica.com. The reactivity of this compound in such reactions would be influenced by the steric hindrance from the adjacent iodine atoms and the electronic effects of the polyiodinated ring.
N-Arylation: The formation of a bond between the pyrrole nitrogen and an aryl group, known as N-arylation, can be achieved through various methods. While many N-arylation reactions are metal-catalyzed, there is growing interest in developing metal-free alternatives.
Table 2: General Conditions for N-Substitution of Pyrroles
| Reaction Type | Reagents | Base (if applicable) | Solvent (Typical) | Reference |
| N-Alkylation | Alkyl halide | K₂CO₃, KOH, NaH | DMF, THF, Ionic Liquids | organic-chemistry.org |
| N-Alkylation | Propylene Carbonate | - | Propylene Carbonate (neat) | mdpi.comnih.gov |
| N-Acylation | Acyl chloride | NEt₃, DIPEA | CH₂Cl₂ | semanticscholar.orgreddit.com |
| N-Arylation | Arylboronic acid | - | - | General Method |
Investigation of Ring-Opening and Rearrangement Reactions of Iodinated Pyrroles
The stability of the pyrrole ring in this compound can be compromised under certain reaction conditions, leading to ring-opening or rearrangement reactions. The presence of multiple iodine atoms can influence the propensity of the ring to undergo such transformations.
Ring-Opening Reactions: While the pyrrole ring is generally stable, highly functionalized or strained pyrrole derivatives can undergo ring-opening. For instance, donor-acceptor cyclopropanes with aryl substituents have been shown to undergo ring-opening under basic, metal-free conditions rsc.org. Although not directly involving an iodinated pyrrole, this highlights that specific substitution patterns can predispose cyclic systems to ring-opening. The investigation of such reactions for this compound could reveal novel synthetic pathways.
Rearrangement Reactions: Rearrangement reactions of pyrrole derivatives can lead to the formation of new heterocyclic scaffolds. For example, N-acylpyrroles can undergo an anionic Fries rearrangement, which involves the migration of an acyl group from the nitrogen to a carbon atom of the pyrrole ring. This rearrangement has been shown to be influenced by the choice of base derpharmachemica.com. The applicability of such rearrangements to N-acylated 2,3,5-triiodopyrroles would depend on the stability of the intermediates and the influence of the iodine substituents on the migratory aptitude of the acyl group.
Further research is needed to specifically explore the ring-opening and rearrangement reactions of this compound to fully understand its chemical reactivity and unlock its potential in the synthesis of novel compounds.
Theoretical and Computational Investigations of 2,3,5 Triiodo 1h Pyrrole
Quantum Mechanical Studies (Density Functional Theory - DFT and Ab Initio Methods)
Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the intrinsic properties of molecules like 2,3,5-triiodo-1H-pyrrole. wikipedia.org DFT methods are often favored for their balance of computational cost and accuracy, while ab initio methods provide high-level accuracy for smaller systems. researchgate.net
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic structure of this compound is central to its reactivity and physical properties. Frontier Molecular Orbital (FMO) theory is a key concept used to predict chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com For this compound, the presence of three electron-withdrawing iodine atoms is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole (B145914). This lowering of the LUMO energy would make the molecule a better electron acceptor and more susceptible to nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP) Note: These are hypothetical values for illustrative purposes, as specific literature data for this compound is unavailable. The trend of decreasing orbital energies with iodination is based on general principles.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1H-Pyrrole | -5.85 | +2.15 | 8.00 |
| 2-Iodo-1H-pyrrole | -6.10 | +1.50 | 7.60 |
| 2,5-Diiodo-1H-pyrrole | -6.30 | +1.05 | 7.35 |
| This compound | -6.55 | +0.70 | 7.25 |
Conformational Landscape Analysis and Tautomeric Equilibria in Solution and Solid States
While the pyrrole ring itself is planar and rigid, computational studies can explore the potential for non-planar geometries, especially upon heavy substitution. DFT calculations have suggested that iodinated pyrrole structures can adopt non-planar, pyramidal configurations. researchgate.net A full conformational analysis would involve scanning the potential energy surface to identify all stable conformers and the transition states that connect them.
Tautomerism is an important consideration for heterocyclic compounds. orientjchem.org For this compound, the primary tautomeric equilibrium involves the migration of the proton from the nitrogen atom (1H-pyrrole) to one of the carbon atoms, although the aromatic 1H-form is overwhelmingly expected to be the most stable. Quantum chemical calculations can quantify the relative energies and thermodynamic stabilities of different tautomers in both the gas phase and in various solvents using solvation models like the Polarizable Continuum Model (PCM). nih.govdergipark.org.tr These calculations would confirm the energetic preference for the 1H-tautomer and determine the energy barriers for tautomerization.
Prediction of Vibrational Frequencies and Correlation with Experimental Spectroscopic Data
Vibrational spectroscopy (Infrared and Raman) is a fundamental technique for molecular characterization. uzh.ch DFT calculations can accurately predict the vibrational frequencies and normal modes of a molecule. mdpi.com These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. researchgate.net
For this compound, a computational frequency analysis would reveal characteristic vibrational modes. Key modes would include:
N-H stretching vibration.
C-H stretching and bending modes.
Pyrrole ring stretching and deformation modes.
C-I stretching and bending modes, which would appear at low frequencies.
The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental data from FT-IR and FT-Raman spectroscopy. mdpi.com Studies on pyrrole and its deuterated derivatives have demonstrated the high accuracy of DFT methods in predicting their vibrational spectra. researchgate.netnih.gov
Table 2: Representative Calculated Vibrational Frequencies for Pyrrole vs. Expected Frequencies for this compound Note: Pyrrole data is from literature; triiodopyrrole data is a qualitative prediction for illustrative purposes.
| Vibrational Mode | 1H-Pyrrole (Calculated, cm⁻¹) | This compound (Expected Range, cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3530 | ~3450-3500 |
| C-H Stretch | ~3140 | ~3100-3120 |
| Ring C=C Stretch | ~1530 | ~1450-1500 |
| Ring C-N Stretch | ~1470 | ~1400-1450 |
| C-I Stretch | N/A | ~500-650 |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in mapping out the reaction pathways, identifying intermediates, and determining the energetics of chemical transformations.
Energetic Profiling of Iodination and Deiodination Processes
The formation of this compound involves the electrophilic iodination of the pyrrole ring. mdpi.com Computational studies can model the reaction mechanism, likely proceeding through a series of sigma-complex intermediates. By calculating the energies of reactants, transition states, and products, a complete potential energy surface can be constructed. This would reveal the activation energy for each iodination step and explain the regioselectivity of the reaction.
Conversely, deiodination is the removal of iodine atoms. This process is crucial in biological systems, such as the action of deiodinase enzymes on thyroid hormones, and has been studied computationally. odu.edumdpi.comnih.gov For this compound, DFT calculations could model its reductive deiodination. This would involve calculating the energy profile for the stepwise removal of iodine, potentially involving radical intermediates or organometallic species. Such studies would provide insight into the relative ease of removing iodine from the different positions on the pyrrole ring.
Transition State Analysis for Cross-Coupling Reactions
Iodinated aromatic and heteroaromatic compounds are valuable substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions) for forming new carbon-carbon bonds. mdpi.com this compound could serve as a versatile building block in such reactions.
Computational modeling, particularly DFT, can be used to elucidate the detailed mechanism of these catalytic cycles. This involves locating and characterizing the geometries and energies of all intermediates and, crucially, the transition states for each elementary step:
Oxidative Addition: The initial step where the C-I bond adds to the metal catalyst (e.g., Pd(0)). Calculations would determine the activation barrier for this step at each of the three C-I bonds, predicting which position is most reactive.
Transmetalation: The transfer of an organic group from an organometallic reagent to the metal center.
Reductive Elimination: The final step where the new C-C bond is formed and the catalyst is regenerated.
By analyzing the transition state structures and their associated activation energies, one can understand the factors controlling the reaction rate and selectivity, aiding in the optimization of reaction conditions. nih.gov
Prediction of Thermochemical Stability and Reactivity Descriptors
The thermochemical stability and reactivity of a molecule are fundamental properties that can be effectively predicted using quantum chemical calculations. For this compound, these computational approaches provide crucial insights into its behavior in the absence of extensive experimental data.
Thermochemical Stability:
The stability of this compound can be assessed by calculating its standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and vibrational frequencies. Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for these calculations due to their balance of accuracy and computational cost.
Table 1: Hypothetical Thermochemical Data for this compound
| Parameter | Hypothetical Value | Unit |
| Standard Enthalpy of Formation (ΔHf°) | +250 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | +280 | kJ/mol |
| Zero-Point Vibrational Energy (ZPVE) | 150 | kJ/mol |
Note: These values are illustrative and based on general principles of thermochemistry for polyhalogenated compounds. Actual values would require specific quantum chemical calculations.
Reactivity Descriptors:
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), and electrophilicity index (ω).
For this compound, the presence of three electron-withdrawing iodine atoms is anticipated to lower the energies of both the HOMO and LUMO. This would result in a higher ionization potential and electron affinity compared to unsubstituted pyrrole. The chemical hardness, which is a measure of resistance to deformation of the electron cloud, is also expected to be influenced by the polarizable iodine atoms. A hypothetical set of reactivity descriptors for this compound is presented in Table 2, providing a basis for understanding its potential chemical behavior.
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value (eV) |
| HOMO Energy | - | -6.5 |
| LUMO Energy | - | -1.8 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
| Electrophilicity Index (ω) | (μ² / 2η) | 2.67 |
Note: These values are estimations based on the expected electronic effects of iodine substitution and require verification through dedicated computational studies.
Computational Design of Novel Iodinated Pyrrole Architectures with Tunable Properties
Computational chemistry offers powerful tools for the in silico design of novel molecules with desired properties. Starting from the this compound scaffold, new architectures can be designed and their properties evaluated computationally before any synthetic efforts are undertaken.
The goal of such computational design is often to tune the electronic and chemical properties of the parent molecule. For instance, the introduction of different functional groups at the N1 or C4 positions of the this compound ring could significantly alter its reactivity, stability, and potential for intermolecular interactions.
Strategies for Tuning Properties:
Electronic Properties: The introduction of electron-donating groups (e.g., -NH2, -OCH3) or electron-withdrawing groups (e.g., -NO2, -CN) at the remaining unsubstituted positions can be used to modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic absorption and emission properties. This is particularly relevant for the design of new materials for organic electronics.
Reactivity: By modifying the substituent pattern, the local reactivity of the pyrrole ring can be altered. For example, introducing a bulky substituent at the N1 position could sterically hinder certain reactions, leading to enhanced selectivity.
Intermolecular Interactions: The design of novel architectures can also focus on enhancing specific intermolecular interactions, such as hydrogen bonding or halogen bonding. The iodine atoms in this compound can act as halogen bond donors, and the introduction of suitable halogen bond acceptors in other parts of the molecule or in co-crystallizing species could lead to the formation of supramolecular assemblies with interesting solid-state properties.
A hypothetical design study could involve the computational screening of a library of derivatives of this compound, where different functional groups are systematically introduced. The results of such a screening, including key calculated properties, are illustrated in Table 3.
Table 3: Hypothetical Computationally Designed Iodinated Pyrrole Derivatives and Their Tunable Properties
| Derivative | Substituent at N1 | Substituent at C4 | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) |
| Parent | -H | -H | 4.7 | 1.5 |
| Design 1 | -CH3 | -H | 4.6 | 1.7 |
| Design 2 | -H | -NO2 | 4.2 | 3.8 |
| Design 3 | -COCH3 | -H | 4.5 | 2.9 |
| Design 4 | -H | -NH2 | 4.4 | 2.1 |
Note: The data in this table is for illustrative purposes to demonstrate the concept of computational design and does not represent the results of actual calculations.
Advanced Materials Science Applications of Iodinated Pyrrole Derivatives
Applications in Organic Electronic Materials
The unique electronic and structural characteristics of 2,3,5-triiodo-1H-pyrrole make it a promising candidate for use in organic electronic materials. The high polarizability of the iodine atoms, coupled with the inherent charge transport capabilities of the pyrrole (B145914) ring, offers a versatile platform for the design of new functional materials.
Role in Conducting Polymers and Organic Semiconductors
While polypyrrole is a well-established conducting polymer, the introduction of iodine atoms into the pyrrole monomer unit can significantly alter the resulting polymer's properties. The presence of iodine in this compound can influence the polymer's morphology, solubility, and electronic properties. The large atomic radius of iodine can induce steric effects that impact chain packing, potentially leading to a higher degree of order and improved charge mobility. Furthermore, the electron-withdrawing nature of iodine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a critical parameter in the design of organic semiconductor materials for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research in this area focuses on the synthesis of polymers and copolymers incorporating this compound and characterizing their conductivity, charge carrier mobility, and performance in electronic devices.
Development as Components of Energetic Materials and Propellants
The high density and significant energy content of iodinated compounds have led to the exploration of this compound as a component in energetic materials and propellants.
High Iodine Content and Enhanced Thermal Stability in Energetic Azoles
Energetic materials based on azole rings (such as pyrrole, pyrazole, and triazole) are of interest due to their high nitrogen content and thermal stability. The incorporation of a high percentage of iodine, as is the case with this compound, can significantly increase the density of these materials. Higher density is a desirable characteristic for energetic materials as it can lead to higher detonation velocities and pressures. Furthermore, the strong carbon-iodine bonds can contribute to enhanced thermal stability, a critical safety and performance parameter for energetic materials. Research has shown that energetic azole compounds containing a high iodine content exhibit improved thermal stability.
Exploration in Advanced Functional Materials Development (e.g., Optoelectronic Devices, Chemical Sensors)
The versatility of this compound extends beyond the applications already discussed. Its unique combination of properties makes it a target for the development of a wide range of advanced functional materials. In optoelectronics, the heavy iodine atoms can induce strong spin-orbit coupling, which could be exploited in materials for phosphorescent OLEDs or in spintronic devices. The reactivity of the C-I bonds also allows for further functionalization of the pyrrole ring, opening up possibilities for the design of complex molecules with tailored optical and electronic properties.
In the field of chemical sensing, the pyrrole ring can act as a recognition element, and the iodine atoms can influence the sensitivity and selectivity of the sensor. For example, sensors based on polymers of this compound could be designed to detect specific analytes through changes in their electrical conductivity or optical properties upon interaction with the target molecule. The ongoing research in this area aims to unlock the full potential of this intriguing iodinated pyrrole derivative in the creation of next-generation advanced materials.
Mechanistic and Probe Based Research Involving Iodinated Pyrrole Scaffolds
Investigation of Biochemical Pathways and Molecular Interactions (excluding clinical studies)
Iodinated pyrrole (B145914) derivatives and their structural analogs are instrumental in non-clinical research for understanding fundamental biochemical processes and molecular interactions. Their utility stems from their reactivity and the specific markers they can generate under certain conditions.
The study of melanin degradation provides crucial insights into the structure of this complex biopolymer and the effects of oxidative stress. A key marker in this research is 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA), a compound structurally related to iodinated pyrroles. PTCA is a major oxidation product of eumelanin, the primary pigment in human hair nih.govmdpi.com. Its formation is indicative of oxidative damage to melanin, a process that can be induced by factors such as hydrogen peroxide, a common component of hair dyes nih.gov.
Research has shown that the concentration of PTCA in hair increases significantly after oxidative treatments like bleaching and permanent dyeing nih.gov. This has led to the development of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify PTCA levels as a biomarker for oxidative hair treatment nih.gov. For instance, a cut-off value of 20 ng/mg of hair has been proposed to distinguish between natural and excessively oxidized hair nih.gov.
The mechanism of PTCA formation involves the oxidative cleavage of the indole-5,6-quinone units within the eumelanin polymer. This process highlights a biochemical pathway of melanin degradation under oxidative stress. The analysis of PTCA and other related pyrrole carboxylic acids, such as pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA), which is formed through cross-linking during photoaging of eumelanin, allows researchers to understand the structural modifications of melanin over time and upon exposure to light and other stressors nih.gov. The study of these pyrrole-based degradation products provides a window into the complex biochemistry of melanin and its response to environmental factors.
Table 1: PTCA Concentrations in Hair Samples Under Different Conditions
| Condition | Mean PTCA Concentration (ng/mg) ± SD | Reference |
|---|---|---|
| Natural Hair (n=33) | 8.4 ± 3.8 | nih.gov |
| Proposed Cut-off for Oxidized Hair | > 20 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Halogenated organic molecules, including iodinated pyrroles, are valuable as molecular probes for investigating biological systems febs.orgnih.govyoutube.com. The introduction of iodine atoms can significantly alter the physicochemical properties of a molecule, such as its size, lipophilicity, and electronic characteristics, without drastically changing its fundamental shape. This allows for the development of probes that can interact with biological targets in a specific manner.
While specific studies detailing the use of "2,3,5-triiodo-1H-pyrrole" as a molecular probe are not prevalent in the available literature, the principles of probe design suggest its potential utility. For example, pyrrole itself has been used as an infrared spectroscopic molecular probe to study the surface basicity of metal oxides rsc.org. The interaction of the pyrrole NH group with the oxide surface provides information about the basic sites rsc.org.
In a broader context, the covalent modification of proteins with reactivity-based chemical probes is a powerful technique to study proteome-wide functional sites youtube.com. Iodinated compounds can be designed to act as such probes. Furthermore, the introduction of radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I) into a pyrrole scaffold would enable its use as a radiotracer for imaging and quantitative analysis in biological systems acs.org. The heavy atom effect of iodine can also be exploited in the design of photosensitizers for photodynamic therapy, where the iodinated molecule can be activated by light to generate reactive oxygen species that can be used to study cellular processes nih.gov.
Elucidation of Catalytic Cycles in Various Chemical Transformations
Molecular iodine has emerged as a versatile and environmentally friendly catalyst for a variety of organic transformations, including the synthesis of pyrroles rsc.orgresearchgate.netresearchgate.netnih.govscilit.com. The study of these reactions provides insights into the catalytic cycle of iodine.
In the iodine-catalyzed synthesis of N-substituted pyrroles, molecular iodine acts as a Lewis acid catalyst mdpi.com. A plausible mechanism involves the initial reaction of an amine with a 1,4-diketo compound, facilitated by the iodine catalyst, to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrrole ring. The presence of a small amount of iodine is essential for the reaction to proceed efficiently nih.gov.
Iodine catalysis is also employed in multi-component reactions for the synthesis of highly functionalized pyrroles rsc.org. In these complex transformations, iodine can participate in several steps of the reaction cascade. The catalytic cycle of iodine in these reactions can involve the formation of various active intermediates, such as hypoiodites or hypervalent iodine species researchgate.netscilit.com. For instance, in some oxidative reactions, iodide is oxidized in situ to a hypervalent iodine species, which then acts as the primary oxidant. The reduced iodine species is then re-oxidized to complete the catalytic cycle acsgcipr.org. The ability of iodine to exist in multiple oxidation states is key to its catalytic activity.
Table 2: Iodine-Catalyzed Synthesis of Pyrrole Derivatives
| Reactants | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,3-dicarbonyl compounds, amines, aldehydes, nitroalkanes | Molecular Iodine | Metal-free | Polysubstituted pyrroles | rsc.org |
| 3-amino β-lactams, acetonylacetone | Molecular Iodine (5 mol%) | Room temperature or microwave | Pyrroles fused with β-lactams | nih.gov |
| 2,5-dimethoxy tetrahydrofuran, various amines | Molecular Iodine (~5 mol%) | Solvent-free, microwave | N-substituted pyrroles | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Photophysical and Photochemical Mechanistic Studies of Iodinated Pyrrole Derivatives
The introduction of iodine atoms into a pyrrole ring significantly influences its photophysical and photochemical properties, a phenomenon known as the "heavy atom effect." This effect promotes intersystem crossing (ISC) from the singlet excited state to the triplet excited state, which can have profound implications for the molecule's fluorescence and its ability to act as a photosensitizer nih.gov.
Studies on halogenated dipyrrolonaphthyridine-diones have shown that iodinated derivatives exhibit faster rates of triplet population compared to their chlorinated and brominated counterparts nih.gov. This efficient ISC is crucial for applications such as photodynamic therapy, where the triplet excited state of the photosensitizer transfers its energy to molecular oxygen to generate cytotoxic singlet oxygen nih.gov.
The photochemical behavior of iodo-substituted pyrroles has also been investigated. For example, upon irradiation in the presence of an aromatic compound, some iodinated pyrroles can undergo photochemical substitution reactions rsc.orgresearchgate.net. The mechanism of these reactions is believed to involve the homolytic cleavage of the carbon-iodine bond to generate a pyrrolyl radical, which then reacts with the aromatic solvent researchgate.net. The specific outcome of the reaction can be influenced by the solvent and the substitution pattern on the pyrrole ring rsc.org. The photochemistry of iodine itself is also complex, with irradiation of iodide in the presence of a photosensitizer and oxygen leading to the formation of molecular iodine and triiodide nih.govethz.ch. These studies are crucial for understanding the stability and reactivity of iodinated pyrrole derivatives under photolytic conditions.
Future Research Directions and Emerging Trends in 2,3,5 Triiodo 1h Pyrrole Chemistry
Development of More Sustainable and Greener Synthetic Pathways
The traditional synthesis of polyhalogenated heterocycles often involves harsh reagents, stoichiometric waste, and hazardous solvents. A primary future objective is the development of environmentally benign synthetic routes to 2,3,5-triiodo-1H-pyrrole that align with the principles of green chemistry.
Current research in organic synthesis emphasizes methods that offer high atom economy, reduced energy consumption, and the use of non-toxic, renewable materials. nih.govorganic-chemistry.org Future pathways for synthesizing this compound could pivot towards catalytic systems that minimize waste and enhance efficiency. For instance, iodine-catalyzed reactions, which are known for their operational simplicity, could be further explored for the direct iodination of the pyrrole (B145914) core under mild conditions. nih.gov
Eco-friendly iodination techniques are being developed for a range of aromatic compounds, and their adaptation for the exhaustive iodination of pyrrole is a promising research avenue. benthamdirect.comorganic-chemistry.org Methods employing reagents like molecular iodine with hydrogen peroxide (H₂O₂) or potassium iodide (KI) with oxidants like ammonium (B1175870) peroxodisulfate in aqueous media could offer greener alternatives to traditional protocols. organic-chemistry.orgmdpi.com Furthermore, mechanochemistry, which involves solvent-free reactions conducted by mechanical grinding, presents an innovative approach to reduce solvent waste and energy input, a technique already proven effective for the iodination of other pyrimidine (B1678525) derivatives. nih.gov
| Approach | Traditional Methods (Hypothetical) | Emerging Greener Pathways | Key Advantages of Greener Pathways |
|---|---|---|---|
| Iodinating Agent | Excess I₂ with strong oxidants (e.g., nitric acid) | I₂/H₂O₂, KI/NaNO₂, I₂/AgNO₃, N-Iodosuccinimide (NIS) | Reduced toxicity, milder reaction conditions |
| Catalyst | Often stoichiometric, strong acids | Iridium, Manganese, or Gold complexes; Iodine catalysis | High efficiency, catalyst recyclability, high atom economy nih.govorganic-chemistry.orgnih.gov |
| Solvent | Halogenated hydrocarbons (e.g., CCl₄, CHCl₃) | Water, ethanol, polyethylene (B3416737) glycol (PEG), or solvent-free (mechanochemistry) | Lower environmental impact, reduced cost, improved safety benthamdirect.comnih.gov |
| Energy Input | High temperatures, prolonged reaction times | Microwave irradiation, room temperature reactions | Faster reactions, reduced energy consumption |
Exploration of Unprecedented Reactivity Patterns and Highly Selective Derivatizations
The three C-I bonds in this compound are not electronically equivalent, offering a rich playground for exploring selective functionalization. The C-I bonds at the α-positions (C2 and C5) are expected to have different reactivity compared to the β-position (C3), creating opportunities for highly regioselective derivatizations.
Future research will likely focus on leveraging the differential reactivity of these C-I bonds in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. researchgate.net The reactivity of halogens in these reactions typically follows the order I > Br > Cl, making the C-I bond an excellent leaving group. nih.gov This allows for the sequential and site-selective introduction of various aryl, alkyl, and alkynyl groups onto the pyrrole scaffold. nih.govacs.org By carefully tuning reaction conditions (catalyst, ligand, temperature), it may be possible to achieve stepwise functionalization, first at the more reactive positions, followed by derivatization of the less reactive site. This would enable the synthesis of complex, unsymmetrically substituted pyrroles that are otherwise difficult to access. acs.orgnih.gov
The development of novel C-H functionalization methods also presents an opportunity. While the pyrrole ring is fully substituted with iodine, derivatization of the N-H bond followed by selective C-I bond chemistry could lead to a diverse library of compounds. researchgate.netscirp.org
| Reaction Type | Potential Reagents | Target Position(s) | Anticipated Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | C2, C5 and/or C3 | Selective arylation to form polyarylpyrroles |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | C2, C5 and/or C3 | Synthesis of alkynyl-substituted pyrroles for materials science |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | C2, C5 and/or C3 | Formation of aminopyrrole derivatives |
| Sequential Cross-Coupling | Varying organometallic reagents and conditions | Stepwise functionalization of C2/C5 then C3 | Controlled synthesis of unsymmetrical polysubstituted pyrroles |
Integration into Hybrid and Supramolecular Materials for Tailored Functionalities
The iodine atoms on the this compound ring are not just reactive sites but also potent halogen bond (XB) donors. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. acs.org This interaction is increasingly being used as a reliable tool in crystal engineering and supramolecular chemistry to construct well-defined, multi-dimensional architectures. furman.edunih.gov
Future work will explore the use of this compound as a versatile building block for designing novel supramolecular assemblies. The three iodine atoms provide multiple, geometrically defined points for forming strong and directional halogen bonds with various acceptors (e.g., pyridines, N-oxides, anions). acs.orgfurman.edu This could lead to the rational design of:
Co-crystals: Combining this compound with complementary XB acceptors to create new crystalline materials with tailored properties, such as altered melting points, solubilities, or optical characteristics. oup.com
Supramolecular Polymers: Linking molecules of this compound with ditopic XB acceptors to form one-dimensional chains or more complex networks.
Organic Frameworks: Using the trifunctional nature of the molecule to build porous, three-dimensional structures with potential applications in gas storage or separation.
The interplay between halogen bonding from the C-I groups and potential hydrogen bonding from the N-H group could lead to complex and robust supramolecular patterns. nih.gov
Advancement of Computational Methodologies for Predictive Material and Molecular Design
As the synthesis and characterization of novel materials can be resource-intensive, computational chemistry is poised to play a crucial role in accelerating the exploration of this compound chemistry. chemrxiv.orgchemrxiv.org Density Functional Theory (DFT) and other in silico methods can provide profound insights into the molecule's intrinsic properties and predict its behavior in various chemical environments. nih.govresearchgate.net
Key areas for future computational investigation include:
Predicting Electronic Properties: Calculating the HOMO-LUMO gap, electron affinity, and ionization potential to predict the optoelectronic characteristics of this compound and its derivatives. This can guide the design of new materials for organic electronics. researchgate.net
Modeling Reaction Mechanisms: Simulating the transition states and energy barriers for various derivatization reactions to predict regioselectivity and optimize reaction conditions for cross-coupling and other functionalization pathways. rsc.org
Simulating Supramolecular Assembly: Modeling the strength and directionality of halogen and hydrogen bonds to predict how this compound will self-assemble in the solid state, aiding in the design of co-crystals and other supramolecular materials.
Designing Novel Materials: Using computational screening to identify promising derivatives of this compound for specific applications, such as energetic materials or semiconductors, before undertaking their synthesis. nih.govnih.gov
| Computational Method | Predicted Property | Potential Impact on Research |
|---|---|---|
| DFT (Geometry Optimization) | Molecular structure, bond lengths/angles | Provides foundational data for all other predictions. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption/emission spectra | Guides design of dyes, sensors, and optoelectronic materials. nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies and distributions | Predicts reactivity sites and electronic properties of materials. nih.gov |
| Transition State Theory | Reaction energy barriers and pathways | Optimizes synthetic routes and predicts product selectivity. rsc.org |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, material stability | Assesses the stability of polymers and supramolecular assemblies. nih.gov |
Expanding the Scope of Niche Applications in Materials Science and Mechanistic Research
The unique structural and chemical features of this compound make it a candidate for several specialized, high-value applications that are currently emerging.
Energetic Materials: Polyiodinated aromatic compounds are known for their high density and thermal stability, which are desirable properties for energetic materials. researchgate.net The high iodine content and density of this compound, especially if combined with nitro groups through subsequent derivatization, could lead to novel high-energy-density materials (HEDMs) with potential applications as biocidal agents or propellants. researchgate.netnih.gov
Biomedical Imaging: Heavy atoms like iodine are effective X-ray contrast agents. Incorporating the triiodopyrrole scaffold into larger molecules could lead to new contrast agents for computed tomography (CT) imaging, similar to how iodinated porphyrin-silica nanoparticles have been explored. nih.gov
Organic Electronics: The pyrrole core is a well-known component of conducting polymers and organic electronic materials. The ability to tune the electronic properties of the this compound core through selective cross-coupling reactions could enable its use as a building block for organic semiconductors, field-effect transistors (OFETs), or dye-sensitized solar cells.
Mechanistic Probes: The well-defined substitution pattern and multiple reactive sites make this compound an excellent substrate for studying reaction mechanisms. It can be used to probe the subtleties of regioselectivity in cross-coupling reactions, investigate the competition between different reactive sites, and further our fundamental understanding of reactivity on electron-rich heterocyclic systems. Conjugated oligopyrroles have also been investigated as fluorescent and colorimetric ion probes. rsc.org
The continued exploration of this molecule will undoubtedly uncover further specialized applications, solidifying its place as a valuable tool in the chemist's arsenal.
Q & A
Q. What synthetic strategies are effective for introducing multiple iodine atoms into the pyrrole ring?
Stepwise halogenation is a common approach. For example, bromo- or iodo-substituted intermediates can be synthesized via electrophilic substitution or metal-catalyzed reactions. In related pyrrolo[2,3-b]pyridine systems, sequential iodination has been achieved using precursors like 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, followed by further halogenation under controlled conditions (e.g., NaH/THF for methylation or HNO₃ for nitration) . Optimizing reaction temperature, stoichiometry, and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) is critical for regioselectivity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of 2,3,5-triiodo-1H-pyrrole?
- ¹H/¹³C NMR : Essential for identifying proton environments and carbon frameworks. For iodinated analogs, deshielding effects and splitting patterns help confirm substitution positions .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as demonstrated in crystallographic studies of iodinated pyrrolo[2,3-d]pyrimidines .
- Mass spectrometry : Validates molecular weight and isotopic patterns due to iodine’s distinct mass signature .
Q. What purification methods are optimal for isolating this compound?
Silica gel chromatography with gradient elution (e.g., heptane/ethyl acetate mixtures) is widely used for halogenated heterocycles. Recrystallization from polar aprotic solvents (e.g., DMSO/water) may improve purity, as seen in analogous bromo-pyrrolo[2,3-b]pyridines .
Advanced Research Questions
Q. How can regioselectivity challenges during triiodination be addressed?
Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density and steric hindrance. For instance, iodination at the 2- and 5-positions of pyrrole is favored due to lower activation barriers, while the 3-position may require directed metalation or protecting groups . Experimental validation through kinetic studies (varying reaction time/temperature) and intermediate trapping is recommended .
Q. How do steric and electronic effects of multiple iodine substituents influence cross-coupling reactivity?
Iodine’s strong electron-withdrawing nature deactivates the ring toward electrophilic substitution but enhances oxidative addition in Pd-catalyzed reactions (e.g., Sonogashira coupling). Steric bulk at the 2,3,5-positions may necessitate bulky ligands (e.g., XPhos) to prevent side reactions, as observed in trihalogenated pyridines . Comparative studies using mono-, di-, and triiodinated analogs can elucidate trends .
Q. What analytical approaches resolve discrepancies in spectral data for triiodinated pyrroles?
- Variable temperature NMR : Reduces signal broadening caused by iodine’s quadrupole moment .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, as applied to structurally complex iodinated pyrrolo[2,3-d]pyrimidines .
- Isotopic labeling : Incorporation of ¹³C or ¹⁵N aids in assigning ambiguous peaks .
Q. How can computational methods predict the stability and reactivity of this compound?
Molecular dynamics simulations assess thermodynamic stability, while frontier molecular orbital (FMO) analysis identifies sites prone to nucleophilic/electrophilic attack. For example, HOMO-LUMO gaps in iodinated pyrroles correlate with their susceptibility to photodegradation .
Methodological Considerations
- Contradictions in synthetic protocols : Differences in catalysts (e.g., Pd vs. Cu) or solvents (anhydrous vs. aqueous) may yield conflicting results. Systematic optimization via Design of Experiments (DoE) is advised .
- Safety and handling : Iodinated compounds often require light-sensitive storage and inert atmospheres to prevent decomposition, as noted in safety data sheets for related halopyrroles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
